Patent-Cited Synthetic Utility: 3-(Trifluoromethyl)imidazo[1,5-A]pyrazine as a Key Intermediate in DPP-IV Inhibitor Synthesis
In US patent US20120065209A1, 3-(trifluoromethyl)imidazo[1,5-a]pyrazine is explicitly employed as a starting material for the synthesis of (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid salts, which are claimed as pharmaceutically active DPP-IV inhibitors for treating type 2 diabetes, hyperglycemia, and obesity [1]. The patent specifically distinguishes this compound from its saturated tetrahydro analog (which would be formed via reduction) and from alternative substituted imidazo[1,5-a]pyrazines, establishing a clear synthetic route dependency on the aromatic 3-(trifluoromethyl)imidazo[1,5-a]pyrazine core.
| Evidence Dimension | Synthetic Route Dependency / Patent Specification |
|---|---|
| Target Compound Data | Explicitly claimed as starting material in US20120065209A1 for DPP-IV inhibitor synthesis |
| Comparator Or Baseline | Tetrahydro-imidazo[1,5-a]pyrazine derivatives (post-reduction products) and alternative substituted analogs |
| Quantified Difference | Target compound is the pre-reduction aromatic precursor; substituting with pre-reduced analog would bypass the patent-specified synthetic route and alter reaction sequence |
| Conditions | Patent US20120065209A1; synthesis of DPP-IV inhibitor salts |
Why This Matters
Procurement of the exact CAS-specified compound ensures compliance with patent-specified synthetic routes and maintains access to proprietary chemical space in DPP-IV drug development programs.
- [1] US Patent US20120065209A1. Tetra-hydro-imidazo[1,5-a]pyrazine derivatives salts, preparation methods and medicinal use thereof. Claims 1, 10-11. View Source
